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Introduction
Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered renewed

interest for its potential therapeutic applications in various neuropsychiatric disorders.

Understanding its fundamental effects on neuronal physiology is crucial for elucidating its

mechanism of action and for the development of novel therapeutics. These application notes

provide a detailed overview of the electrophysiological effects of the 1S-LSD enantiomer,

focusing on its impact on neuronal firing, synaptic plasticity, and receptor interactions. The

provided protocols offer a methodological framework for investigating these phenomena in a

laboratory setting.

Recent research indicates that psychedelic compounds, including LSD, exert complex and

multifaceted effects on neuronal activity. Contrary to a simplified view of uniform cortical

excitation, studies reveal that psychedelics modulate both excitatory and inhibitory processes

in a manner that is specific to cell type, neuronal compartment, dose, and context.[1][2] The

primary molecular target for the psychoactive effects of LSD is the serotonin 2A receptor (5-

HT2AR).[3][4] Activation of this G protein-coupled receptor initiates a cascade of intracellular

signaling events that ultimately alter neuronal excitability and synaptic strength.[1][2][5]
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Neuronal Firing and Excitability
The influence of LSD on neuronal firing rates is not uniform across the brain. Both excitatory

and inhibitory effects have been observed, depending on the specific neuronal population and

brain region under investigation.

Cortical Neurons: In cortical regions, particularly the prefrontal cortex (PFC), psychedelics

can induce complex, biphasic responses in pyramidal neurons.[1][2] While some studies

report increased firing rates and burst activity in a subset of these neurons, others have

observed dose-dependent suppression of intrinsic excitability.[3][6] For instance, both LSD

and 2,5-dimethoxy-4-iodoamphetamine (DOI) have been shown to reduce neural firing in

both excitatory and inhibitory cells across various cortical and subcortical areas in awake

animals.[5][7][8] In contrast, studies on interneurons in the piriform cortex have shown that

LSD can increase their firing rate.[3]

Hippocampus and Visual Cortex: In vivo recordings in freely moving rats have demonstrated

that LSD can reduce the firing rates of active CA1 neurons in the hippocampus and neurons

in the visual cortex in a dose-dependent manner.[9]

Dopaminergic and Serotonergic Systems: LSD has been shown to decrease the firing rate of

dopaminergic neurons in the ventral tegmental area (VTA) through a mechanism involving 5-

HT1A, D2, and TAAR1 receptors.[3][10] Additionally, psychedelics with significant 5-HT1AR

activity can dramatically suppress the firing of serotonergic neurons in the raphe nuclei.[3]

Synaptic Plasticity
LSD and other serotonergic psychedelics have been demonstrated to promote both structural

and functional synaptic plasticity.

Excitatory Postsynaptic Potentials/Currents (EPSPs/EPSCs): Psychedelics have been

shown to enhance the amplitude of evoked EPSPs in layer 5 pyramidal neurons.[3] They can

also increase the frequency of spontaneous EPSCs, an effect that can be measured 24

hours after systemic administration of compounds like DMT.[3] This suggests a lasting

impact on synaptic function.

Structural Plasticity: Studies have shown that psychedelics can increase dendritic spine

density and promote the growth of new neurites in cortical neurons, both in vitro and in vivo.
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[11][12] These structural changes are often associated with increased synapse number and

function and are thought to be mediated by the TrkB, mTOR, and 5-HT2A signaling

pathways.[12] Chronic administration of LSD has been found to increase the bursting activity

of PFC pyramidal neurons and potentiate the excitatory response to AMPA receptor agonists.

[3]

Quantitative Data Summary
The following tables summarize quantitative data on the effects of LSD on neuronal firing rates

and its binding affinities for various receptors.

Parameter
Brain
Region

Neuron
Type

LSD Dose Effect Reference

Neuronal

Firing Rate

Median Firing

Rate

CA1

(Hippocampu

s)

Active Cells High Dose

Reduced

from 1.3 Hz

to 0.45 Hz

[9]

Median Firing

Rate

CA1

(Hippocampu

s)

Active Cells Low Dose

Reduced

from 1.2 Hz

to 0.92 Hz

[9]

Median Firing

Rate
Visual Cortex Active Cells High Dose

Reduced

from 3.1 Hz

to 2.2 Hz

[9]

Firing Rate
Dorsal Raphe

Nucleus

Serotonin

Neurons

5-20 µg/kg

(i.v.)
Decreased [10]

Firing Rate

Ventral

Tegmental

Area

Dopamine

Neurons

30-120 µg/kg

(i.v.)
Decreased [10]

Spontaneous

Firing Activity

Infralimbic

Prefrontal

Cortex

Pyramidal

Neurons

160 µg/kg

(i.p.)
Increased [13]
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Receptor Subtype Binding Affinity (Ki) in nM Reference

Receptor Binding Affinities

5-HT1A 1.1 [14]

5-HT2A 2.9 [14]

5-HT2B 4.9 [14]

5-HT2C 23 [14]

5-HT6 2.3 [14]

5-HT2 (from 125I-LSD binding) KD = 1.5 [15]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by LSD and a general

workflow for in vitro electrophysiological recording.
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Caption: 5-HT2A receptor signaling cascade activated by 1S-LSD.
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Caption: General workflow for in vitro whole-cell patch-clamp recording.
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Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording
from Cortical Pyramidal Neurons
This protocol describes the procedure for obtaining whole-cell patch-clamp recordings from

pyramidal neurons in acute cortical slices to assess the effects of 1S-LSD on intrinsic

excitability and synaptic transmission.

Materials:

Animals: Young adult rodents (e.g., mice or rats, 2-6 weeks old).[16]

Solutions:

N-Methyl-D-glucamine (NMDG) Protective Cutting Solution: For improved slice health.

Artificial Cerebrospinal Fluid (aCSF): Standard recording solution, continuously bubbled

with 95% O2 / 5% CO2.

Intracellular Pipette Solution: Containing K-Gluconate, ATP, GTP, and a fluorescent dye

(e.g., Alexa Fluor) for neuron visualization. Biocytin can be included for post-hoc

morphological reconstruction.[17]

Equipment:

Vibrating microtome (vibratome).

Upright microscope with DIC optics and fluorescence.

Patch-clamp amplifier, digitizer, and data acquisition software.

Micromanipulators.

Borosilicate glass capillaries for pulling patch pipettes.

Perfusion system.
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Procedure:

Slice Preparation: a. Anesthetize the animal and perform rapid decapitation. b. Quickly

dissect the brain and place it in ice-cold, oxygenated NMDG cutting solution. c. Prepare 200-

300 µm thick coronal or sagittal slices of the desired cortical region using a vibratome.[16] d.

Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30

minutes, then maintain at room temperature until recording.

Recording: a. Transfer a slice to the recording chamber on the microscope stage and

continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[18] b. Pull patch

pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with

intracellular solution. c. Under visual guidance, approach a pyramidal neuron in the desired

cortical layer (e.g., Layer 5). d. Apply gentle positive pressure to the pipette and approach

the cell membrane. e. Upon observing a dimple on the cell surface, release the positive

pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).[19][20] f.

Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell

configuration.[17]

Data Acquisition: a. Intrinsic Excitability: In current-clamp mode, inject a series of

hyperpolarizing and depolarizing current steps to measure properties like resting membrane

potential, input resistance, action potential threshold, and firing frequency. b. Synaptic

Activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory

postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic

currents (sIPSCs).[18] c. Drug Application: After obtaining a stable baseline recording for at

least 5-10 minutes, apply 1S-LSD to the bath at the desired concentration(s). d. Record the

effects of 1S-LSD on the measured parameters for at least 10-15 minutes. e. Perform a

washout by perfusing with drug-free aCSF to assess the reversibility of the effects.

Protocol 2: In Vivo Extracellular Single-Unit Recording in
Freely Moving Animals
This protocol outlines the procedure for implanting a microelectrode array to record the activity

of single neurons in a specific brain region of a freely moving animal in response to systemic

administration of 1S-LSD.

Materials:
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Animals: Adult rodents (e.g., rats).

Surgical Equipment:

Stereotaxic apparatus.

Anesthesia machine.

Surgical drill.

Custom-built microelectrode array (e.g., tetrode drive).[9]

Recording Equipment:

Neural data acquisition system.

Preamplifier and headstage.

Commutator to allow free movement.

Video tracking system to correlate neural activity with behavior.

1S-LSD solution for injection (e.g., intraperitoneal).

Procedure:

Microelectrode Array Implantation: a. Anesthetize the animal and place it in the stereotaxic

apparatus. b. Perform a craniotomy over the target brain region (e.g., prefrontal cortex or

hippocampus). c. Slowly lower the microelectrode array to the desired coordinates. d.

Secure the array to the skull with dental cement. e. Allow the animal to recover from surgery

for at least one week.

Recording Session: a. Connect the animal's headstage to the recording system via a

commutator. b. Place the animal in a familiar experimental arena and allow it to habituate. c.

Record baseline neuronal activity for a defined period (e.g., 30-60 minutes). d. Administer a

saline injection (placebo) and record for another 60-90 minutes. e. On a subsequent day,

administer 1S-LSD at the desired dose. f. Record neuronal activity and behavior for several

hours post-injection.
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Data Analysis: a. Spike Sorting: Isolate the waveforms of individual neurons from the

extracellular recordings. b. Firing Rate Analysis: Calculate the firing rates of each neuron

during the baseline, placebo, and 1S-LSD conditions. c. Behavioral Correlation: Correlate

changes in neuronal firing with specific behaviors observed via video tracking. d. Spike Train

Analysis: Analyze patterns of neuronal firing, such as bursting activity and inter-spike

intervals.

Conclusion
The electrophysiological study of 1S-LSD reveals a complex and nuanced modulation of

neuronal activity, primarily through the 5-HT2A receptor. The effects on neuronal firing are

heterogeneous, while the promotion of synaptic plasticity appears to be a more consistent

finding. The provided protocols offer a foundation for researchers to further investigate the

intricate neural mechanisms underlying the effects of 1S-LSD, which is essential for advancing

our understanding of its therapeutic potential. These investigations will be critical for the

development of novel, safe, and effective treatments for a range of neuropsychiatric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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